tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride
Description
tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride (CAS: 1239589-52-6 as the free base; hydrochloride form CAS: 1956355-97-7) is a bicyclic carbamate derivative featuring a spiro[3.3]heptane core. Its molecular formula is C₁₁H₂₁ClN₂O₂, with a molecular weight of 248.75 g/mol (hydrochloride form) . The compound consists of a tert-butyl carbamate group attached to a 6-amino-substituted spiro[3.3]heptane system. It serves as a key intermediate in pharmaceutical research, particularly in PROTAC (Proteolysis-Targeting Chimaera) development, where its rigid spiro structure enhances binding specificity and metabolic stability .
Properties
Molecular Formula |
C12H23ClN2O2 |
|---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
tert-butyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-8(13)5-12;/h8-9H,4-7,13H2,1-3H3,(H,14,15);1H |
InChI Key |
WFOYWFRNEOROEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry .
Scientific Research Applications
tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between the target compound and its analogs:
Key Differences and Implications
Spiro vs. Bicyclo Systems: The spiro[3.3]heptane core in the target compound provides rigidity and stereochemical control, advantageous for protein binding . The spiro[3.4]octane analog (CAS 1118786-85-8) has a larger ring, increasing conformational flexibility but reducing metabolic stability compared to the smaller spiro[3.3]heptane .
Functional Group Modifications: Hydroxyl vs. Carbamate: The hydroxyl analog (6-Aminospiro[3.3]heptan-2-ol hydrochloride) is more polar, enhancing solubility but limiting blood-brain barrier penetration compared to the lipophilic tert-butyl carbamate . Aza-Substitution: Aza-spiro derivatives (e.g., 2-azaspiro[3.3]heptan-6-ylcarbamate) introduce a basic nitrogen, altering pKa and bioavailability .
Salt Forms :
- The hydrochloride salt of the target compound improves crystallinity and solubility in aqueous media compared to its free base (CAS 1239589-52-6) .
Biological Activity
tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride, with CAS No. 1239589-52-6, is a compound that has garnered interest in medicinal chemistry, particularly as a linker in the synthesis of PROTAC (Proteolysis Targeting Chimeras) degraders. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- InChI Key : XVXPJMGYUOYFOT-UHFFFAOYSA-N
tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate functions primarily as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit E3 ligases to target proteins for ubiquitination and subsequent degradation by the proteasome. The incorporation of this compound into PROTACs enhances their selectivity and efficacy against various protein targets involved in cancer and other diseases.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties :
- In studies involving PROTACs that utilize tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate, significant reductions in target protein levels were observed, leading to apoptosis in cancer cell lines.
- A notable application is in the development of CPD-39, a PROTAC targeting specific oncogenic proteins associated with tumor growth.
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
Case Study: Development of CPD-39
In a research study focused on the synthesis of CPD-39 using tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate as a linker:
- Objective : To evaluate its effectiveness in degrading the target protein.
- Methodology : The compound was synthesized and incorporated into a PROTAC framework.
- Results : The resulting PROTAC demonstrated enhanced degradation rates of the target protein compared to controls without the linker.
Safety and Handling
While the compound shows promise in various applications, it is essential to note that it has not been fully validated for medical use and is intended for research purposes only. Standard safety precautions should be followed when handling this compound, including wearing appropriate personal protective equipment.
Q & A
Q. What synthetic routes are commonly employed to prepare tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride?
- Methodological Answer : The synthesis typically involves spirocyclic amine intermediates. For example, 6-aminospiro[3.3]heptan-2-ol hydrochloride (CAS: 1820979-19-8) is a key precursor, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Subsequent purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol) yields the carbamate, followed by hydrochloride salt formation using HCl in anhydrous ether .
- Key Data :
| Intermediate | CAS Number | Purity |
|---|---|---|
| 6-Aminospiro[3.3]heptan-2-ol HCl | 1820979-19-8 | ≥97% |
| Final Product | 1788044-12-1 | 95% |
Q. How is the structural integrity of this compound validated?
- Methodological Answer : X-ray crystallography remains the gold standard. Software suites like SHELX (for refinement ) and Mercury (for 3D visualization ) are critical. For example, the spiro[3.3]heptane core’s geometry can be confirmed by analyzing bond angles (e.g., C-N-C bond angles ~109.5°) and torsional parameters. Complementary techniques include:
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) in amber vials to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong acids/bases, which can cleave the carbamate .
Advanced Research Questions
Q. How can stereochemical inconsistencies in spirocyclic intermediates be resolved during synthesis?
- Methodological Answer : Contradictions in stereochemical outcomes (e.g., unintended epimerization) require chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) to assess enantiopurity. For example, the 6-aminospiro[3.3]heptane scaffold’s stereochemistry can be stabilized using bulky bases (e.g., DIPEA) during Boc protection to minimize racemization .
- Case Study : A 2023 protocol achieved >99% enantiomeric excess (ee) by optimizing reaction temperature (0–5°C) and solvent polarity (acetonitrile > THF) .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of spirocyclic intermediates.
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
- Workflow : Implement flow chemistry for Boc protection steps to reduce side reactions (e.g., di-Boc byproducts) .
- Yield Optimization Table :
| Scale | Solvent | Catalyst | Yield |
|---|---|---|---|
| 1 mmol | DCM | None | 65% |
| 10 mmol | DMF | DMAP | 85% |
Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimaera) development?
- Methodological Answer : The spirocyclic amine serves as a rigid linker in PROTACs, enhancing target protein degradation efficiency by minimizing conformational flexibility. For example, it connects E3 ligase ligands (e.g., VHL) to target binders (e.g., BET inhibitors). Key steps include:
- Conjugation : Amine group reacts with NHS esters or isocyanates.
- Validation : Cellular assays (e.g., Western blot for target protein degradation) and SPR (surface plasmon resonance) to assess binding kinetics .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles?
- Methodological Answer : Discrepancies often arise from solvent purity or pH variations. For example:
- Contradiction : Solubility in DMSO ranges from 50 mM (pH 7.4) to <10 mM (pH 5.0).
- Resolution : Use dynamic light scattering (DLS) to monitor aggregation. Pre-saturate solvents with HCl vapor for protonated amine stability .
Analytical Best Practices
Q. Which analytical methods differentiate between Boc-protected and deprotected forms?
- Methodological Answer :
- FT-IR : Boc C=O stretch at ~1680 cm⁻¹ vs. free amine N-H at ~3300 cm⁻¹.
- TLC : Spot retention factor (Rf) shifts from 0.6 (Boc-protected) to 0.2 (deprotected) in 9:1 DCM/MeOH.
- LC-MS : Deprotected form shows [M+H]⁺ at 156.1 g/mol (spirocyclic amine + HCl) .
Safety and Handling
Q. What precautions are critical during handling?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during salt formation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
